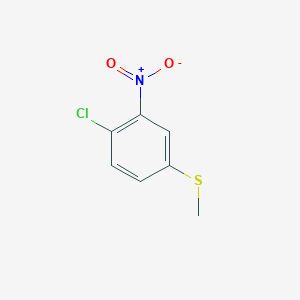
Deoxynupharidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxynupharidine is an alkaloid compound derived from the Nuphar species, particularly Nuphar Japonicum. It belongs to the class of sesquiterpenoid and triterpenoid alkaloids, which are characterized by their indolizidine, piperidine, and quinolizidine ring structures. This compound is notable for its unique structural features, including a trisubstituted piperidine ring with a methyl group at the C-3 position and a furyl substituent at the C-6 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deoxynupharidine involves several key steps, including the enzymatic resolution of an allenic alcohol, silver-catalyzed cyclization of an allenic hydroxylamine, selective cross-metathesis, diastereoselective intramolecular reductive amination, and stereoelectronically controlled enolate alkylation . These steps are carried out under specific conditions to ensure high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Deoxynupharidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furyl substituent and the trisubstituted piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Deoxynupharidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a model compound for studying the reactivity and synthesis of sesquiterpenoid and triterpenoid alkaloids. In biology, this compound is investigated for its potential immunosuppressive and anti-metastatic properties. In medicine, it is explored for its minimal cytotoxicity and potential therapeutic applications in cancer treatment.
Wirkmechanismus
Deoxynupharidine is compared with other similar compounds such as nupharidine, nupharine, and neothiobinupharidine . These compounds share structural similarities, including the presence of a trisubstituted piperidine ring and a furyl substituent. this compound is unique due to the absence of a 6-hydroxy substituent, which results in minimal cytotoxicity and no discernible influence on the production of plaque-forming cells. This makes this compound a promising candidate for therapeutic applications with reduced side effects.
Vergleich Mit ähnlichen Verbindungen
- Nupharidine
- Nupharine
- Neothiobinupharidine
- Nympheine
Deoxynupharidine’s unique structural features and bioactivity make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1143-54-0 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
VACYOTYBTLYIEB-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCC(N2C1)C3=COC=C3)C |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C |
Kanonische SMILES |
CC1CCC2C(CCC(N2C1)C3=COC=C3)C |
Synonyme |
deoxynupharidine deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer desoxynupharidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















